molecular formula C20H18ClNO3 B2885492 3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide CAS No. 874464-03-6

3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide

Cat. No.: B2885492
CAS No.: 874464-03-6
M. Wt: 355.82
InChI Key: KMXUJSMIDRPTBH-UHFFFAOYSA-N
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Description

3-[5-(2-Chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide is a propanamide derivative featuring a furan ring substituted with a 2-chlorophenyl group at the 5-position and an N-(2-methoxyphenyl) amide moiety.

Properties

IUPAC Name

3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-24-19-9-5-4-8-17(19)22-20(23)13-11-14-10-12-18(25-14)15-6-2-3-7-16(15)21/h2-10,12H,11,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXUJSMIDRPTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClNOC_{20}H_{18}ClNO, with a complex structure that includes both furan and aromatic rings. The presence of the 2-chlorophenyl and 2-methoxyphenyl groups suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives containing furan and chlorophenyl groups have shown significant cytotoxic effects against several cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values reported in related studies indicate effective inhibition at concentrations as low as 1.88 µM.
  • A549 (lung cancer) : Compounds with similar structures exhibited IC50 values ranging from 3.79 µM to 12.50 µM, indicating promising activity against this cell line .
CompoundCell LineIC50 (µM)
Compound AMCF-71.88
Compound BA5493.79
Compound CNCI-H4604.20

Anti-inflammatory Properties

The anti-inflammatory effects of furan derivatives have been documented, with some compounds demonstrating the ability to inhibit pro-inflammatory cytokines in vitro. This suggests that This compound may also possess similar properties, potentially making it useful in treating inflammatory diseases .

Antimicrobial Activity

Compounds with structural similarities have been evaluated for their antimicrobial properties. Preliminary data suggest that they exhibit moderate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) range widely depending on the specific structure and substituents present .

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

The biological activity of This compound is likely mediated through multiple pathways:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, particularly the S phase, which is critical for DNA synthesis.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptosis in cancer cells, leading to reduced viability and proliferation.
  • Inhibition of Signaling Pathways : Compounds may interfere with key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway.

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds in vivo:

  • A study involving a derivative showed promising results in xenograft models of breast cancer, significantly reducing tumor size compared to controls.
  • Another investigation assessed the anti-inflammatory effects in animal models of arthritis, demonstrating reduced swelling and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent placement, aromatic systems, and functional groups. Below is a detailed comparison:

3-[5-(4-Bromophenyl)-2-furyl]-N-(3-chloro-2-methylphenyl)propanamide ()

  • Structural Differences :
    • Furan substituent : 4-Bromophenyl (vs. 2-chlorophenyl in the target compound).
    • Amide substituent : 3-Chloro-2-methylphenyl (vs. 2-methoxyphenyl).
  • Implications: Bromine’s higher electronegativity and larger atomic radius compared to chlorine may enhance hydrophobic interactions but reduce solubility.

N-(3-Chlorophenyl)-3-[5-(4-Methoxyphenyl)furan-2-yl]propanamide ()

  • Structural Differences :
    • Furan substituent : 4-Methoxyphenyl (vs. 2-chlorophenyl).
    • Amide substituent : 3-Chlorophenyl (vs. 2-methoxyphenyl).
  • Implications: The 4-methoxy group on the furan ring improves solubility via polar interactions but may reduce membrane permeability.

N-[2-Hydroxy-5-(morpholine-4-sulfonyl)phenyl]-3-{5-[(1S,2R)-2-methylcyclopropyl]furan-2-yl}propanamide ()

  • Structural Differences :
    • Furan substituent : (1S,2R)-2-Methylcyclopropyl (vs. 2-chlorophenyl).
    • Amide substituent : 2-Hydroxy-5-(morpholine-4-sulfonyl)phenyl (vs. 2-methoxyphenyl).
  • Implications: The morpholine-sulfonyl group introduces strong hydrogen-bonding capacity, enhancing solubility and target specificity.

Data Table: Key Structural and Electronic Comparisons

Compound Name Furan Substituent Amide Substituent Molecular Weight (g/mol) Notable Properties
Target Compound 2-Chlorophenyl 2-Methoxyphenyl ~343.8 (calculated) Moderate polarity, balanced solubility
3-[5-(4-Bromophenyl)furan-2-yl]-N-(3-chloro-2-methylphenyl)propanamide 4-Bromophenyl 3-Chloro-2-methylphenyl 423.7 High hydrophobicity, steric hindrance
N-(3-Chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide 4-Methoxyphenyl 3-Chlorophenyl 369.8 Enhanced solubility, polar interactions
N-[2-Hydroxy-5-(morpholine-4-sulfonyl)phenyl]-3-{5-[(1S,2R)-2-methylcyclopropyl]furan-2-yl}propanamide (1S,2R)-2-Methylcyclopropyl 2-Hydroxy-5-(morpholine-4-sulfonyl)phenyl 434.5 High target specificity, strong H-bonding

Research Findings and Mechanistic Insights

  • Electronic Effects : The 2-chlorophenyl group in the target compound likely induces electron-withdrawing effects, stabilizing the furan ring’s electron density, which may enhance interactions with electrophilic binding pockets. In contrast, 4-methoxyphenyl () donates electrons, increasing resonance stabilization .
  • Steric Considerations : The 2-methoxyphenyl amide substituent provides moderate steric bulk compared to the 3-chloro-2-methylphenyl group (), suggesting a balance between binding affinity and metabolic stability .

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